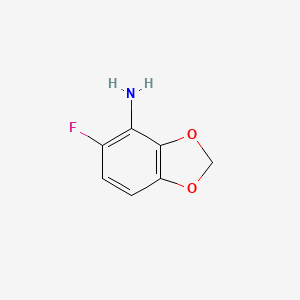

5-Fluoro-1,3-benzodioxol-4-amine

描述

Context within Fluorinated Aromatic Amines and Benzodioxole Chemistry

Fluorinated aromatic amines are a class of compounds that have garnered considerable attention in medicinal chemistry and materials science. The introduction of a fluorine atom to an aromatic amine can significantly alter its physicochemical properties. alfa-chemistry.comtandfonline.com Fluorine's high electronegativity and small size can influence a molecule's basicity, metabolic stability, and binding affinity to biological targets. alfa-chemistry.comtandfonline.comnih.gov This has led to the widespread use of fluorinated amines in the development of new pharmaceuticals. alfa-chemistry.comnih.gov

The 1,3-benzodioxole (B145889) functional group, also known as a methylenedioxyphenyl group, is another crucial structural motif in organic chemistry. ontosight.aiwikipedia.org It is found in numerous natural products and serves as a key precursor in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. ontosight.aiwikipedia.orggoogle.com The benzodioxole ring system is known to influence the biological activity of molecules, often enhancing their efficacy. worldresearchersassociations.comresearchgate.net

5-Fluoro-1,3-benzodioxol-4-amine synergistically combines the advantageous properties of both fluorinated aromatic amines and benzodioxoles. This unique combination makes it a highly sought-after intermediate for creating novel compounds with potentially enhanced biological activities and improved pharmacokinetic profiles. enamine.net

Significance of the 1,3-Benzodioxole Moiety in Organic Synthesis and Scaffold Design

The 1,3-benzodioxole moiety is a versatile scaffold in organic synthesis. Its rigid, planar structure provides a well-defined framework for the attachment of various functional groups. The dioxole ring, with its two oxygen atoms, increases the electron density of the aromatic ring, which can facilitate certain chemical reactions. chemicalbook.com

In drug design, the benzodioxole scaffold has been incorporated into a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antihypertensive drugs. worldresearchersassociations.com For instance, derivatives of benzodioxole have shown potent activity against various human tumor cell lines. researchgate.net The ability of the benzodioxole group to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding and hydrophobic interactions contribute to its diverse pharmacological profile. researchgate.net The synthesis of new derivatives based on the 1,3-benzodioxole structure continues to be an active area of research. worldresearchersassociations.com

Overview of Current Research Trajectories for this compound

Current research involving this compound is primarily focused on its application as a key building block in the synthesis of novel bioactive molecules. Its structure is being incorporated into new chemical entities (NCEs) with the aim of developing new therapeutic agents.

One major research trajectory is in the field of oncology. The combination of the fluoro group and the benzodioxole moiety is being explored for its potential to create potent and selective kinase inhibitors. nih.gov For example, related benzodioxole derivatives have been investigated as dual-specific c-Src/Abl kinase inhibitors, which are critical targets in cancer therapy. nih.gov

Another area of interest is the development of new central nervous system (CNS) agents. The properties of the fluorinated benzodioxole scaffold are being leveraged to design molecules with improved blood-brain barrier penetration and enhanced activity at specific neuronal receptors.

Furthermore, the unique electronic properties of this compound make it an interesting candidate for applications in materials science, although this area is less explored compared to its medicinal chemistry applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 492444-04-9 axsyn.com |

| Synonyms | 6-Fluoro-2,3-methylenedioxyaniline axsyn.com |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-1,3-benzodioxol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEMSUWXUXWSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591905 | |

| Record name | 5-Fluoro-2H-1,3-benzodioxol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492444-04-9 | |

| Record name | 5-Fluoro-2H-1,3-benzodioxol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2H-1,3-benzodioxol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 5 Fluoro 1,3 Benzodioxol 4 Amine

Reactions Involving the Primary Amine Group

The primary amine group is a key site for a variety of chemical transformations, acting as a nucleophile and a handle for further molecular elaboration.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This reactivity is central to many of its characteristic reactions.

Alkylation: The amine can undergo alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to polyalkylation. The use of excess amine can favor monoalkylation.

Acylation: Reaction with acyl chlorides or anhydrides readily forms stable amide derivatives. This is a common strategy for protecting the amine group or for introducing new functional moieties.

Reaction with Carbonyl Compounds: The amine can react with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed. mnstate.edu

Sulfonylation: With sulfonyl chlorides, such as benzenesulfonyl chloride, the primary amine forms a sulfonamide. This reaction is the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines. msu.edu

The basicity of the amine is influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom, being electron-withdrawing, is expected to reduce the basicity of the amine compared to its non-fluorinated analog.

The primary amine serves as a versatile anchor for introducing a wide array of functional groups, enabling the synthesis of diverse derivatives with tailored properties.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates and isothiocyanates yields urea and thiourea derivatives, respectively. These are important classes of compounds in medicinal chemistry.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the primary aromatic amine into a diazonium salt. This intermediate is highly versatile and can be subjected to a variety of subsequent reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of substituents onto the aromatic ring.

Synthesis of Heterocycles: The amine group can be a key component in the construction of heterocyclic rings. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. Research has shown the synthesis of anilinoquinazolines from substituted anilines, highlighting the utility of the amine in building complex molecular architectures. nih.gov

Table 1: Derivatization Reactions of the Primary Amine Group

| Reagent | Product Type |

| Alkyl Halide | Alkylated Amine |

| Acyl Chloride/Anhydride | Amide |

| Aldehyde/Ketone | Imine (Schiff Base) |

| Sulfonyl Chloride | Sulfonamide |

| Isocyanate | Urea |

| Isothiocyanate | Thiourea |

| Nitrous Acid | Diazonium Salt |

Reactivity of the Fluorine Atom on the Benzodioxole Ring

The fluorine atom, positioned on the aromatic ring, significantly influences the molecule's reactivity, particularly in substitution reactions.

Aryl fluorides are generally unreactive towards nucleophilic aromatic substitution (SNAr). However, the presence of strongly electron-withdrawing groups ortho or para to the fluorine atom can activate the ring for such reactions. In 5-Fluoro-1,3-benzodioxol-4-amine, the amino group is electron-donating, which would typically disfavor SNAr. However, if the amine is converted to an electron-withdrawing group (e.g., a nitro group or a protonated amine under acidic conditions), the fluorine atom could potentially be displaced by a strong nucleophile.

The mechanism of SNAr involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. Research on other fluorinated aromatic compounds has shown that fluorine can be displaced by various nucleophiles, including those based on oxygen, sulfur, and nitrogen. nih.govbeilstein-journals.org

The fluorine atom exerts a dual influence on electrophilic aromatic substitution (EAS). It is an inductively electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, through resonance, it is a weak ortho-, para-director.

The combined directing effects of the fluorine atom and the strongly activating, ortho-, para-directing amino group and the 1,3-benzodioxole (B145889) system will determine the regioselectivity of electrophilic substitution reactions. The positions ortho and para to the amino group are highly activated. Given the substitution pattern, electrophilic attack is most likely to occur at the positions ortho to the amine.

Transformations of the 1,3-Benzodioxole System

The 1,3-benzodioxole moiety, also known as the methylenedioxy group, is a common feature in many natural products and synthetic compounds.

Ring Opening: Under certain acidic or oxidative conditions, the methylenedioxy bridge can be cleaved to yield a catechol (1,2-dihydroxybenzene) derivative. This transformation can be a useful synthetic strategy to access substituted catechols.

Electrophilic Substitution on the Benzodioxole Ring: The benzodioxole ring itself is generally activated towards electrophilic aromatic substitution, directing incoming electrophiles to the available positions on the benzene (B151609) ring. The electronic nature of the other substituents (fluoro and amino groups) will significantly influence the position of further substitution.

Mechanistic Investigations of Reactions Involving this compound and Analogues

The study of reaction mechanisms involving this compound and its analogues is crucial for predicting reactivity, controlling selectivity, and optimizing reaction conditions for the synthesis of more complex molecules. The presence of the fluorine atom and the dioxole ring, in addition to the primary amine, imparts unique electronic and steric properties that influence the pathways of chemical transformations.

Mechanistic Principles of Hydroamination Reactions with Fluorinated Amines

Hydroamination, the addition of an N-H bond of an amine across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing substituted amines. libretexts.org The reaction can be catalyzed by a variety of catalysts, including transition metals, acids, and bases, and can proceed via intermolecular or intramolecular pathways. libretexts.org The regioselectivity of the addition, yielding either Markovnikov or anti-Markovnikov products, is a key consideration. libretexts.orgnih.gov

For a fluorinated aromatic amine like this compound, the electron-withdrawing nature of the fluorine atom is expected to decrease the nucleophilicity of the amine. This can impact the reaction mechanism, particularly in metal-catalyzed processes.

Transition Metal-Catalyzed Hydroamination: Late transition metals are often employed as catalysts for hydroamination reactions. libretexts.org A general mechanistic cycle for a rhodium-catalyzed hydroamination of a 1,3-diene involves the coordination of the diene to the metal center, followed by migratory insertion of the amine. The regioselectivity can be tuned by the choice of ligands and acid additives. nih.gov For instance, in the rhodium-catalyzed hydroamination of 1,3-dienes, the use of specific ligands and a Brønsted acid additive was found to be critical for achieving anti-Markovnikov selectivity. nih.gov

In the case of this compound, the reduced nucleophilicity of the amine due to the fluorine substituent might necessitate more reactive catalytic systems or harsher reaction conditions. The electronic properties of the substituents on the aniline (B41778) ring can influence the efficiency of the hydroamination. For example, anilines with electron-withdrawing groups have been shown to participate in rhodium-catalyzed hydroamination of dienes. nih.gov

Copper-Catalyzed Aminofluorination: A related reaction, the copper-catalyzed aminofluorination of alkenes, provides a direct route to β-fluoroalkylamines. nih.gov The proposed mechanism involves a copper-mediated electrophilic amination of the alkene, which generates amine- and carbon-centered radical intermediates. These intermediates then undergo nucleophilic fluorination. nih.gov While this is not a direct hydroamination, the principles of amine activation and subsequent reaction with an unsaturated system are relevant. The use of hydroxylamines as precursors for electron-rich alkylamines has been a key strategy in these reactions. nih.gov

The table below illustrates the effect of substituents on the outcome of a representative hydroamination reaction.

| Amine Substrate | Alkene/Diene Substrate | Catalyst System | Product Selectivity | Yield (%) | Reference |

| N-Methylaniline | 2-Phenyl-1,3-butadiene | [Rh(COD)OMe]₂/rac-BINAP, Mandelic Acid | 3:1 anti-Markovnikov | 47 | nih.gov |

| 4-(Trifluoromethyl)aniline | 2-Phenyl-1,3-butadiene | [Rh(COD)OMe]₂/rac-BINAP, Mandelic Acid | 18:1 anti-Markovnikov | 63 | nih.gov |

| Morpholine | 2-Phenyl-1,3-butadiene | [Rh(COD)OMe]₂/rac-BINAP, Mandelic Acid | >20:1 anti-Markovnikov | 79 | nih.gov |

This table is illustrative and based on data for analogous amine substrates.

Understanding Site Selectivity in Amine Alkylation Reactions

The alkylation of primary amines, such as this compound, presents a significant challenge in synthetic chemistry due to the potential for over-alkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.

Several strategies have been developed to control the site selectivity of amine alkylation and favor mono-alkylation.

Control of Deprotonation/Protonation: One approach involves the use of amine hydrobromide salts in the presence of a base. Under controlled conditions, the reactant primary amine can be selectively deprotonated and made available for reaction with an alkyl bromide. The resulting secondary amine product remains protonated and is thus deactivated towards further alkylation.

Use of Directing Groups: The introduction of a removable directing group can control regiochemistry and prevent side reactions. This strategy is particularly useful in more complex systems.

Alkylation via Diazotization: A method for the alkylation of 5-substituted 1H-tetrazoles involves the diazotization of aliphatic amines. This reaction generates diazonium intermediates that then react to form the desired alkylated products, showing preferential formation of 2,5-disubstituted tetrazoles. organic-chemistry.org While applied to tetrazoles, this principle of generating a reactive intermediate from an amine could potentially be adapted for other nucleophiles.

The electronic properties of the amine play a crucial role in its alkylation. The electron-withdrawing fluorine atom in this compound would decrease the nucleophilicity of the nitrogen atom, potentially slowing down the rate of alkylation compared to its non-fluorinated analogue. However, this decreased reactivity could also be advantageous in controlling over-alkylation under carefully optimized conditions.

The following table summarizes different approaches to achieve selective amine alkylation.

| Alkylation Method | Amine Type | Key Strategy | Outcome | Reference |

| Competitive Deprotonation/Protonation | Primary Amines | Use of amine hydrobromide and controlled base addition | Selective mono-alkylation | N/A |

| Diazotization of Aliphatic Amines | Aliphatic Amines | Generation of diazonium intermediates for reaction with tetrazoles | Preferential formation of 2,5-disubstituted tetrazoles | organic-chemistry.org |

This table provides a summary of general strategies for selective amine alkylation.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Fluoro 1,3 Benzodioxol 4 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a comprehensive understanding of the molecular framework of 5-Fluoro-1,3-benzodioxol-4-amine can be achieved.

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and connectivity. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons, the amine protons, and the methylene (B1212753) protons of the dioxole ring.

In a typical ¹H NMR spectrum of a related compound, 1,3-benzodioxole (B145889), the methylene protons of the dioxole ring appear as a singlet, while the aromatic protons produce signals in the aromatic region of the spectrum. chemicalbook.com For this compound, the presence of the fluorine and amine substituents on the aromatic ring will influence the chemical shifts and coupling patterns of the aromatic protons.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.0 - 7.5 | Doublet, Multiplet |

| Methylene (-O-CH₂-O-) | ~5.9 | Singlet |

| Amine (-NH₂) | Broad singlet | Broad Singlet |

This table presents expected ¹H NMR data for this compound based on analogous structures.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. youtube.com Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. oregonstate.edulibretexts.org

The spectrum will show signals for the aromatic carbons, with the carbon atom bonded to the fluorine atom exhibiting a characteristic coupling (C-F coupling). The carbon atoms of the dioxole ring will also have distinct chemical shifts. researchgate.net Quaternary carbons, those without any attached protons, typically show weaker signals. youtube.com

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Aromatic C-F | 150 - 165 (doublet) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 145 - 155 |

| Aromatic CH | 100 - 120 |

| Methylene (-O-CH₂-O-) | ~101 |

| Unsubstituted Aromatic C | 120 - 140 |

This table presents expected ¹³C NMR data for this compound based on established chemical shift ranges. chemguide.co.ukwisc.edu

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. nih.govchemicalbook.com Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides a clear and direct method for characterizing fluorinated molecules. nih.gov The chemical shift of the fluorine signal in the ¹⁹F NMR spectrum of this compound is highly sensitive to its electronic environment, providing valuable structural information. nih.govbeilstein-journals.org This technique is particularly useful for confirming the presence and position of the fluorine atom on the aromatic ring. rsc.org The lack of endogenous fluorine in biological systems also makes ¹⁹F NMR a powerful tool for in-vitro and in-vivo studies of fluorinated compounds. beilstein-journals.orgchemrxiv.org

| Fluorine Environment | Typical Chemical Shift (δ, ppm) vs. CFCl₃ |

| Aromatic C-F | -100 to -140 |

This table presents an expected ¹⁹F NMR chemical shift range for this compound. colorado.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M+) will correspond to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. libretexts.org Key fragmentation pathways for amines often involve the loss of small molecules or radicals, leading to characteristic fragment ions. libretexts.orgmiamioh.edu For instance, the cleavage of the glycosidic bond is a common fragmentation pathway for related nucleoside analogues. researchgate.net

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]+ | 155.04 | Molecular Ion |

| [M-NH₂]+ | 139.04 | Loss of amino group |

| [M-CH₂O]+ | 125.03 | Loss of formaldehyde (B43269) from dioxole ring |

This table presents hypothetical mass spectrometry data for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching of the amine group, the C-F stretching of the fluoroaromatic moiety, the C-O stretching of the dioxole ring, and the C=C stretching of the aromatic ring. wpmucdn.commasterorganicchemistry.com The N-H stretching vibrations for primary amines typically appear as two bands in the region of 3300-3500 cm⁻¹. wpmucdn.com The C-F stretching vibration gives a strong absorption in the 1000-1400 cm⁻¹ region. researchgate.net

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-O Stretch (Ether) | 1000 - 1300 |

This table presents expected IR absorption frequencies for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and fluorine in a purified sample of this compound are compared with the theoretical values calculated from its molecular formula, C₇H₆FNO₂. A close agreement between the experimental and theoretical values confirms the compound's elemental composition and purity.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 54.20 | |

| Hydrogen (H) | 3.90 | |

| Fluorine (F) | 12.25 | |

| Nitrogen (N) | 9.03 | |

| Oxygen (O) | 20.62 |

This table shows the theoretical elemental composition of this compound. The experimental values would be determined in a laboratory setting.

Theoretical and Computational Chemistry Studies on 5 Fluoro 1,3 Benzodioxol 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structureresearchgate.neteurjchem.com

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a common approach for predicting molecular properties with a favorable balance between accuracy and computational cost. researchgate.net For 5-Fluoro-1,3-benzodioxol-4-amine, DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics.

Molecular Geometry Optimizationmdpi.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, involves calculating the molecular energy at various atomic arrangements until the lowest energy conformation (the ground state) is found. mdpi.com For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the constituent atoms. The resulting optimized structure represents the most probable geometry of a single molecule in a vacuum.

Vibrational Spectral Analysis (e.g., FT-Raman)researchgate.netresearchgate.net

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the normal modes of vibration for the molecule. researchgate.net These theoretical frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to validate the accuracy of the computational model. researchgate.netresearchgate.net The analysis helps in assigning specific vibrational modes to the observed spectral bands, such as the stretching and bending of the C-F, N-H, and C-O bonds within the this compound structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysisresearchgate.netdntb.gov.ua

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A small energy gap suggests that the molecule is more reactive. nih.gov For this compound, this analysis would map the electron density of these orbitals and calculate the energy gap to predict its electronic behavior.

Molecular Electrostatic Potential (MEP) Analysisdntb.gov.uanih.gov

A Molecular Electrostatic Potential (MEP) map is a visualization tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge regions. Red areas typically represent regions of negative potential (rich in electrons), which are prone to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. An MEP analysis of this compound would identify its electron-rich and electron-poor sites, providing insight into its intermolecular interaction patterns.

Conformational Analysis and Stereochemistrytandfonline.comnih.gov

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a molecule like this compound, which has a non-planar dioxole ring and a flexible amino group, multiple low-energy conformations may exist. researchgate.netmdpi.com A computational study would involve systematically rotating the flexible bonds to map the potential energy surface and identify the most stable conformers. nih.gov This analysis is critical for understanding how the molecule's shape influences its properties and interactions with other molecules. Stereochemistry defines the three-dimensional arrangement of atoms, and while this compound does not possess a chiral center, the planarity and puckering of its ring system are key stereochemical features. nih.gov

Molecular Docking Studies and Ligand-Target Interactions (focused on binding mechanisms)

No publicly available scientific literature has reported on the molecular docking studies or ligand-target interactions of this compound. Therefore, no data on its binding mechanisms, interaction with specific biological targets, or detailed research findings can be provided at this time.

Applications and Synthetic Utility of 5 Fluoro 1,3 Benzodioxol 4 Amine in Organic Chemistry and Chemical Biology

Role as a Versatile Building Block in Complex Molecule Synthesis

5-Fluoro-1,3-benzodioxol-4-amine serves as a key starting material or intermediate in the synthesis of more complex molecular architectures. The presence of three distinct functional elements—the nucleophilic amine, the electron-rich aromatic ring, and the fluorine substituent—provides multiple reaction sites for synthetic transformations. This versatility allows for its incorporation into a wide array of structures, particularly in the construction of fluorinated heterocyclic compounds that are of significant interest in drug discovery. The benzodioxole moiety itself is a structural feature in numerous bioactive compounds, and the addition of a fluorine atom can profoundly modulate the parent molecule's properties.

The primary amine group of this compound is a powerful handle for constructing various nitrogen-containing heterocycles. While specific examples starting directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in advanced molecules, and its synthesis role can be inferred from established chemical reactions.

Fluorobenzimidazoles: The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid derivative. Although direct synthesis from this compound would require a second amino group to be installed ortho to the first, it can act as a precursor. For instance, related fluorinated anilines are used to produce benzimidazole (B57391) derivatives. A general approach involves the reaction of a substituted o-phenylenediamine (B120857) with an aldehyde, often facilitated by an oxidizing agent or a catalyst.

Quinazolines: Quinazoline (B50416) synthesis often relies on the reaction of anthranilic acid derivatives or 2-aminobenzonitriles with various reagents. A related analogue, N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), highlights the incorporation of the substituted benzodioxole amine scaffold into a quinazoline core, which acts as a potent c-Src/Abl kinase inhibitor. nih.gov This suggests that this compound could be a valuable precursor for similar bioactive quinazolines. General methods for quinazoline synthesis include the reaction of 2-aminobenzylamines with aldehydes or the condensation of 2-aminobenzamides with carbonyl compounds. nih.govasm.org

Pyrazolines and Pyrazoles: These five-membered heterocycles are commonly synthesized via the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. While not directly employing this compound, processes have been developed for synthesizing 5-fluoropyrazoles from fluorinated olefins and hydrazines. asm.org The amino group of the title compound could be transformed into a hydrazine, which could then participate in such cyclization reactions to yield pyrazole (B372694) derivatives bearing the fluorinated benzodioxole moiety. The synthesis of pyrazolines can also be achieved through the 1,3-dipolar cycloaddition of nitrile imines with alkenes. nih.gov

The 5-fluoro-1,3-benzodioxole moiety is an attractive scaffold for structure-activity relationship (SAR) studies. In drug design, chemists systematically modify a lead compound's structure to understand which parts are essential for its biological activity. The introduction of a fluorine atom can have significant effects on:

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with enzyme or receptor targets.

Conformation: The fluorine atom can influence the preferred conformation of a molecule, which can affect how it fits into a binding pocket.

While specific SAR studies centered on this compound are not widely published, the general principle is well-established. For example, SAR studies on 1,4-benzodioxan derivatives have shown that stereochemistry and substituent placement are critical for affinity at specific receptors. nih.gov Similarly, the development of the kinase inhibitor AZD0530 involved extensive SAR on the anilinoquinazoline (B1252766) scaffold, where the substituted benzodioxole portion was found to be crucial for its activity. nih.gov The 5-fluoro-1,3-benzodioxole-4-amine core provides a rigid and synthetically accessible platform to systematically explore how changes in substitution affect biological endpoints.

Strategies for Introducing Fluorinated Benzodioxole Moieties into Target Structures

Incorporating the fluorinated benzodioxole unit into a larger molecule is a key synthetic challenge. The most common strategy involves using this compound as a pre-functionalized building block. This approach avoids potentially low-yielding or non-selective fluorination or amination steps at later stages of a complex synthesis.

Key strategies include:

Amide Bond Formation: The amine group can readily react with carboxylic acids, acid chlorides, or activated esters to form amide linkages. This is one of the most robust and widely used reactions in medicinal chemistry.

Reductive Amination: Reaction of the amine with an aldehyde or ketone, followed by reduction, forms a new carbon-nitrogen bond, extending the molecular framework.

Nucleophilic Aromatic Substitution (SNAr): The amine can act as a nucleophile, displacing a leaving group (such as a halogen) from an electron-deficient aromatic or heteroaromatic ring. This is a common method for linking aromatic fragments.

Palladium-Catalyzed Cross-Coupling Reactions: The amine can be converted into other functional groups (e.g., a halide or triflate) that can then participate in reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings to form carbon-carbon or carbon-nitrogen bonds.

Enzymatic and Biotransformation Pathways Affecting Fluorinated Benzodioxoles (e.g., defluorination mechanisms)

The environmental fate and metabolic stability of organofluorine compounds are of significant interest. While the carbon-fluorine bond is generally strong and resistant to cleavage, certain microorganisms have evolved enzymatic machinery capable of defluorination.

Research on the biodegradation of 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD), a structurally related compound, by the bacterium Pseudomonas putida F1 has revealed a novel defluorination mechanism. asm.orgnih.gov This process is initiated by toluene (B28343) dioxygenase, an enzyme that catalyzes the dihydroxylation of the aromatic ring to form a cis-dihydrodiol intermediate (DFBD-4,5-dihydrodiol). asm.org

This intermediate is the critical branch point for two pathways:

Metabolites without Defluorination: The dihydrodiol can be further oxidized by a dehydrogenase to a catechol, or dehydrated by acid to form phenols. Crucially, these resulting metabolites retain the difluoromethylene group. asm.org

Defluorination Pathway: The major route involves the decomposition of the DFBD-4,5-dihydrodiol, which leads to the release of two fluoride (B91410) ions and the formation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene). asm.orgnih.gov This transformation is proposed to proceed through a series of unstable intermediates. The pyrogallol produced is the source of the dark coloration observed in the bacterial cultures. nih.gov

The initial rate of this enzymatic defluorination by P. putida F1 is remarkably high, orders of magnitude faster than previously reported rates for the microbial breakdown of multiply fluorinated carbons. nih.gov This rapid biodegradation is dependent on the toluene dioxygenase enzyme. The widespread presence of bacteria with similar dioxygenase enzymes suggests this defluorination mechanism may be relevant for various DFBD-containing compounds in the environment. asm.org

The table below summarizes the key findings from the biotransformation of 2,2-difluoro-1,3-benzodioxole (DFBD) by Pseudomonas putida F1.

Table 1: Biotransformation of 2,2-Difluoro-1,3-benzodioxole (DFBD) by Pseudomonas putida F1

| Parameter | Observation | Reference |

|---|---|---|

| Key Enzyme | Toluene Dioxygenase | nih.gov, asm.org |

| Initial Reaction | Oxidation of DFBD to DFBD-4,5-dihydrodiol | asm.org |

| Defluorination Products | 2 F⁻ ions, Pyrogallol | nih.gov, asm.org |

| Non-defluorinated Products | 4,5-Dihydroxy-DFBD, 4-Hydroxy-DFBD, 5-Hydroxy-DFBD | asm.org |

| Initial Defluorination Rate | 2,100 nmol/h per mg of cell protein | nih.gov |

| Requirement | Toluene-induced cells | asm.org |

This research underscores that even stable fluorinated moieties like the benzodioxole ring system can be enzymatically attacked and degraded, providing crucial insights into the environmental persistence and potential bioremediation of such compounds.

常见问题

Q. What are the optimal synthetic routes for 5-Fluoro-1,3-benzodioxol-4-amine, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound typically involves multi-step functionalization of the benzodioxole scaffold. Key steps include fluorination at the 5-position and introduction of the amine group at the 4-position. For fluorination, electrophilic aromatic substitution (EAS) using fluorine gas or fluorinating agents like Selectfluor® is common. The amine group can be introduced via nucleophilic substitution or reduction of a nitro precursor. Reaction optimization often requires:

- Temperature control : For example, nitro reduction with hydrogen gas and palladium catalysts at 50–80°C to avoid over-reduction .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in substitution steps .

- Protection/deprotection strategies : Use of Boc or Fmoc groups to prevent side reactions during amine functionalization .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

- HPLC-MS : To assess purity (>95% by area under the curve) and detect trace impurities .

- NMR spectroscopy : H and C NMR confirm regioselectivity of fluorination and amine placement (e.g., aromatic proton shifts at δ 6.8–7.2 ppm for benzodioxole systems) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C-F bond ~1.34 Å), critical for confirming stereoelectronic effects .

Q. What are the stability considerations for storing this compound?

The compound is sensitive to oxidation and moisture. Best practices include:

- Storage : Under inert gas (argon or nitrogen) at 2–8°C in amber glass vials .

- Stability monitoring : Periodic TLC or HPLC checks to detect degradation products (e.g., oxidized amine to nitro groups) .

Advanced Research Questions

Q. How can this compound serve as a scaffold for kinase inhibitor design?

The benzodioxole core mimics ATP-binding motifs in kinase domains. Advanced applications involve:

- Molecular docking : Computational modeling to assess interactions with c-Src/Abl kinases. Substituents like the 4-amine group enhance hydrogen bonding with catalytic lysine residues .

- SAR studies : Modifying the fluorobenzodioxole moiety to improve selectivity (e.g., replacing fluorine with chloro groups reduces off-target binding) .

- In vivo pharmacokinetics : Oral bioavailability studies in xenograft models (e.g., t >40 hrs in mice) to optimize dosing regimens .

Q. What crystallographic methods are recommended for resolving structural ambiguities in derivatives of this compound?

Q. How can contradictory biological activity data for fluorinated benzodioxole derivatives be resolved?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized bioassays : Replicate antimicrobial testing (e.g., MIC values against S. aureus) under controlled pH and temperature .

- Metabolite profiling : LC-MS/MS to identify active metabolites versus parent compound contributions .

- Cross-laboratory validation : Collaborative studies to harmonize protocols (e.g., NIH/EPA guidelines for cytotoxicity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。